3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole
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Overview
Description
3-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound that contains a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-bromo-4-(difluoromethyl)pyrazole with methylating agents under controlled conditions. One common method involves the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete methylation.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, alternative methylating agents and solvents that are more cost-effective and environmentally friendly may be employed.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl ketones or reduced to form difluoromethyl alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azidation, and sodium methoxide (NaOMe) for methoxylation.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Coupling Reactions: Palladium catalysts (Pd) and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products
Substitution: Products include azido, thiol, or alkoxy derivatives.
Oxidation: Difluoromethyl ketones.
Reduction: Difluoromethyl alcohols.
Coupling: Complex aromatic compounds.
Scientific Research Applications
3-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or G-protein coupled receptors (GPCRs).
Agrochemicals: The compound may disrupt essential biological processes in pests or weeds, such as interfering with neurotransmission or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(difluoromethyl)pyridine
- 3-Bromo-4-(difluoromethyl)benzoic acid
- 3-Bromo-4-(difluoromethyl)-2-fluorophenol
Uniqueness
3-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific applications in medicinal chemistry and material science.
Biological Activity
3-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C5H5BrF2N2. The presence of bromine and difluoromethyl groups contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance, studies indicate that derivatives of this compound can inhibit succinate dehydrogenase (SDH) in fungi, which disrupts their metabolic processes. Molecular docking studies reveal that the carbonyl oxygen in certain derivatives forms hydrogen bonds with amino acid residues in the enzyme, enhancing their antifungal efficacy .
Antifungal Activity
A series of studies have demonstrated the antifungal properties of this compound derivatives. For example, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited superior antifungal activity against several phytopathogenic fungi compared to standard treatments like boscalid .
Table 1: Antifungal Activity of Selected Derivatives
Compound | Target Pathogen | IC50 (μM) | Reference |
---|---|---|---|
9m | Fusarium spp. | 0.038 | |
9n | Botrytis cinerea | 0.067 | |
9o | Alternaria spp. | 0.177 |
Anti-inflammatory Activity
In addition to antifungal properties, compounds derived from this compound have shown promising anti-inflammatory effects. Certain analogs demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values comparable to established anti-inflammatory drugs such as diclofenac .
Table 2: Anti-inflammatory Activity Comparison
Structure-Activity Relationships (SAR)
The structure of the compound significantly influences its biological activity. Modifications at different positions on the pyrazole ring can enhance or diminish efficacy against specific targets. For instance, the presence of bulky substituents like bromine increases steric hindrance, which has been linked to improved antifungal activity .
Table 3: SAR Insights
Substituent | Effect on Activity |
---|---|
Bromine | Increased antifungal potency |
Difluoromethyl group | Enhanced binding affinity |
Alkyl groups | Varied effects on solubility |
Case Studies
Recent studies have focused on optimizing the aqueous solubility and metabolic stability of pyrazole derivatives to improve their pharmacokinetic profiles. For example, modifications involving pyridyl groups were explored, revealing a trade-off between solubility and metabolic stability . These findings highlight the importance of balancing structural modifications to achieve desired biological outcomes.
Properties
CAS No. |
2248362-76-5 |
---|---|
Molecular Formula |
C5H5BrF2N2 |
Molecular Weight |
211.01 g/mol |
IUPAC Name |
3-bromo-4-(difluoromethyl)-1-methylpyrazole |
InChI |
InChI=1S/C5H5BrF2N2/c1-10-2-3(5(7)8)4(6)9-10/h2,5H,1H3 |
InChI Key |
GGXOTCZENFBRGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)Br)C(F)F |
Purity |
95 |
Origin of Product |
United States |
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